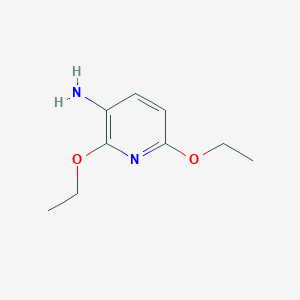
2,6-Diethoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxypyridin-3-amine typically involves the reaction of 2,6-dimethoxypyridine with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
化学反応の分析
Types of Reactions
2,6-Diethoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2,6-Diethoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Diethoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2,6-Dimethoxypyridine: Similar in structure but with methoxy groups instead of ethoxy groups.
2,6-Dichloropyridine: Contains chlorine atoms instead of ethoxy groups.
2,6-Dihydroxypyridine: Contains hydroxyl groups instead of ethoxy groups.
Uniqueness
2,6-Diethoxypyridin-3-amine is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2,6-diethoxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-8-6-5-7(10)9(11-8)13-4-2/h5-6H,3-4,10H2,1-2H3 |
InChIキー |
UKVQESIQFQLVAI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=C(C=C1)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


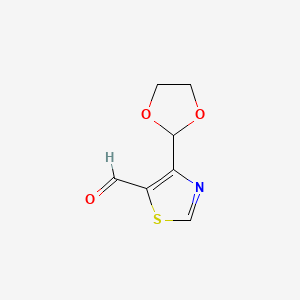
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
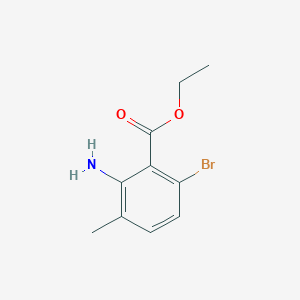
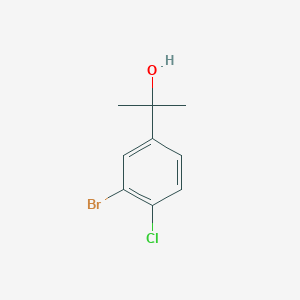
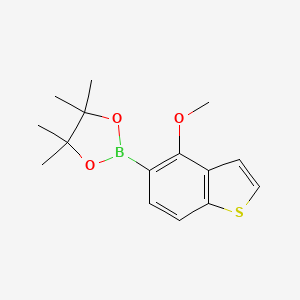


![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
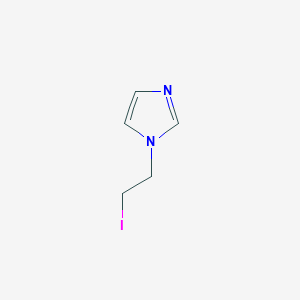
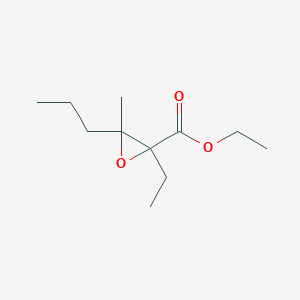

![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)
